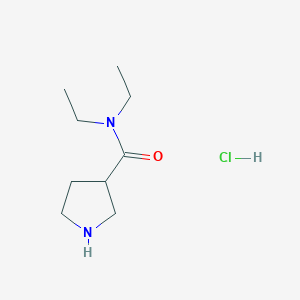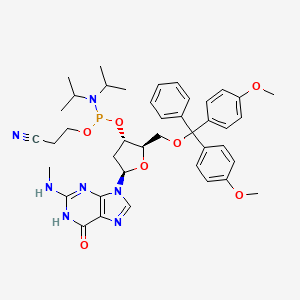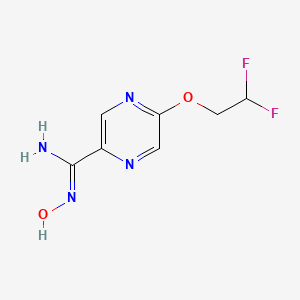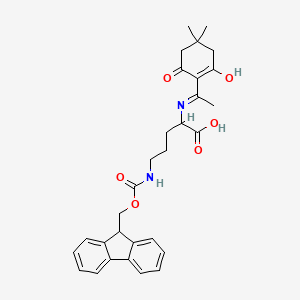
Dde-D-Orn(Fmoc)-OH
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Dde-D-Orn(Fmoc)-OH is C30H34N2O6. The molecular weight is 518.6 g/mol.Physical And Chemical Properties Analysis
Dde-D-Orn(Fmoc)-OH has a predicted boiling point of 743.9±60.0 °C and a predicted density of 1.236±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Synthesis of Peptide Nucleic Acid Probes
Dde-D-Orn(Fmoc)-OH has been used in the synthesis of peptide nucleic acid (PNA) probes for DNA detection. A study reported the design and synthesis of an orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, for the construction of PNA FRET probes. This block facilitates post-synthetic attachment of reporter groups to the 5-position of uracil following the selective deprotection of the Dde group (Oquare & Taylor, 2008).
Microwave-Assisted Synthesis of Labelled Peptides
Another study described an efficient method for the microwave-assisted Fmoc solid-phase synthesis of a 5(6)-carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This allows for further elongation through the lysine Nε amino group and demonstrates the stability of 5(6)-carboxyfluorescein under microwave conditions used for glycopeptide synthesis, providing a robust platform for preparing various fluorescently labelled peptides (Kowalczyk et al., 2009).
Bioconjugation and Modification Applications
Labeled Peptide Synthesis for Biomolecular Studies
A study focusing on the synthesis of a biotin-labeled peptide introduced a strategy using Rink amide 4-methylbenzhydrylamine resin coupled with Fmoc-Lys(Dde)-OH. This method allows the addition of various labels like biotin, fluorescein, dansyl groups, and potentially fluorophores and quenchers used for FRET, providing a versatile approach for labeled peptide synthesis (Bibbs et al., 2000).
Branched Phosphopeptides Synthesis for Protein Interaction Studies
A detailed study on the synthesis of bivalent consolidated ligands, branched peptides with lengths of 22 to 25 residues, highlighted the use of Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine [Fmoc-Lys(Dde)-OH] to introduce a branch point for proper orientation of individual ligands. These peptides are designed to interact with specific protein domains with greater specificity and higher affinity (Xu et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138114629 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)

![3-[1-(Ethylamino)cyclohexyl]phenol](/img/structure/B1436879.png)
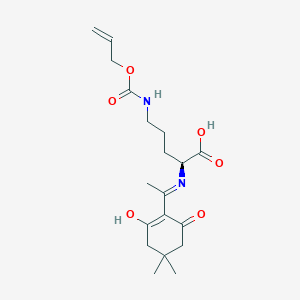
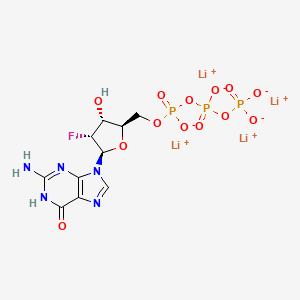
![6-(2-Aminoethylamino)-2,3-dihydroisoquinolino[6,7-f]quinoxaline-7,12-diol](/img/structure/B1436882.png)
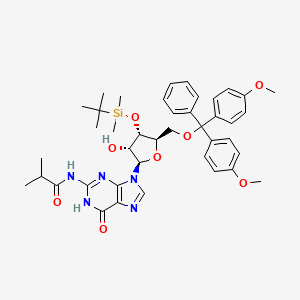
![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)
